Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. (R)-CR8 is a second-generation analog of (R)-roscovitine that inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T with IC50 values of 0.09, 0.072, 0.041, 0.11, and 0.18 μM, respectively. (R)-CR8 has 2- to 4-fold improved potency for the inhibition of CDKs over (R)-roscovitine and can inhibit the proliferation of various cancer cell lines with ~40-fold more potency than (R)-roscovitine (IC50s ~ 0.39 versus 27.8 μM, respectively). (R)-CR8 also inhibits casein kinase 1 (CK1δ/ε) with an IC50 value of 0.40 μM and inhibits GSK3α/β with an IC50 value of 12 μM. CR8 is a potent and selective inhibitor of CDK. CR8 is a more potent pyridyl analogue of roscovitine. In comparison to roscovirtine, the compound gains in potency toward CK1, which is involved in amyloid-β formation. The R-CR8 enantiomer is slightly more potent than S. CR8 is around 30 times more potent at cellular assay then roscovitine.
CRA-19156 is a potent HDAC8 inhibitor. Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysines near the N termini of histones. This reaction promotes the condensation of chromatin, leading to repression of transcription. HDAC deregulation has been linked to several types of cancer, suggesting a potential use for HDAC inhibitors in oncology.
CRANAD 28 is a curcumin derivative and non-conjugated fluorescent affinity probe for the detection of amyloid-β (Aβ) in vitro and in vivo that has excitation/emission spectra of 498/578 nm, respectively. It binds to various forms of Aβ, including Aβ40 monomers and aggregates, as well as Aβ42 monomers, dimers, and oligomers (Kds = 68.8, 52.4, 159.7, 162.9, and 85.7 nM, respectively). When bound to Aβ, the fluorescence intensity decreases, in contrast to similar curcumin-based fluorescent probes. CRANAD 28 labels amyloid plaques and cerebral amyloid angiopathy both in APP/PS1 mouse brain sections and in live mice following i.v. administration. It also inhibits copper-induced and naturally occurring Aβ crosslinking. Novel blood brain barrier (BBB) penetrable two-photon imaging probe, labelling plaques and cerebral amyloid angiopathies (CAAs) CRANAD-28 is a blood brain barrier (BBB) penetrable two-photon imaging probe. It acts by labelling plaques and cerebral amyloid angiopathies (CAAs).
Near-infrared (NIR) Amyloid-β fluorescent probe. Upon interacting with Amyloid-β aggregates displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm. Demonstrates high affinity for amyloid-β aggregates (Kd = 38 nM). Detects amyloid-β in vitro and in vivo. Blood-brain barrier permeable. Learn more CRANAD 2 is a curcumin derivative and non-conjugated affinity probe for the detection of amyloid-β (Aβ) deposits in vitro and in vivo. It has high affinity for Aβ (Kd = 38 nM) and, when bound to Aβ aggregates, it exhibits a 70-fold increase in fluorescence intensity, a blue shift from 805 to 715 nm, and a large increase in quantum yield. NIR Aβ plaque-specific fluorescent probe penetrating the BBB and label senile plaques specifically in vivo. CRANAD-2 is a difluoroboron-derivatized curcumins as near-infrared probe for in vivo detection of amyloid-beta deposits. Upon interacting with Abeta aggregates, CRANAD-2 undergoes a range of changes, which include a 70-fold fluorescence intensity increase, a 90 nm blue shift (from 805 to 715 nm), and a large increase in quantum yield. Moreover, this probe also shows a high affinity for Abeta aggregates (K(d) = 38.0 nM), a reasonable log P value (log P = 3), considerable stability in serum, and a weak interaction with albumin. After intravenous injection of this probe, 19-month-old Tg2576 mice exhibited significantly higher relative signal than that of the control mice over the same period of time.
Creatinolfosfate is a phosphoethanolamine. COP is under investigation for the treatment of Rheumatoid Arthritis, Mature B-Cell Lymphoma, and Noninflammatory Degenerative Joint Disease. COP has been investigated for the treatment of Diabetic Retinopathy.